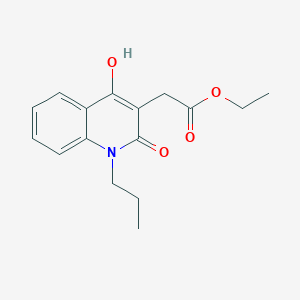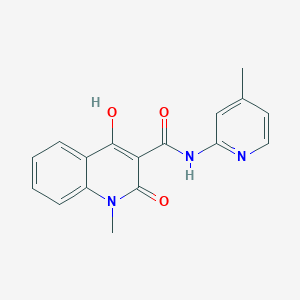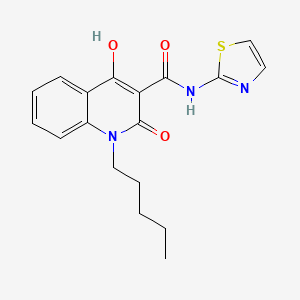![molecular formula C14H16F6N2O B3832342 N-[1,1-bis(trifluoromethyl)propyl]-N'-(2,4-dimethylphenyl)urea](/img/structure/B3832342.png)
N-[1,1-bis(trifluoromethyl)propyl]-N'-(2,4-dimethylphenyl)urea
Übersicht
Beschreibung
N-[1,1-bis(trifluoromethyl)propyl]-N'-(2,4-dimethylphenyl)urea, also known as Diflubenzuron, is a white crystalline powder that belongs to the class of benzoylurea insecticides. It is used in agriculture to control pests such as caterpillars, beetles, and flies. Diflubenzuron works by inhibiting chitin synthesis, which is an essential component of the insect exoskeleton.
Wirkmechanismus
N-[1,1-bis(trifluoromethyl)propyl]-N'-(2,4-dimethylphenyl)urean works by inhibiting chitin synthesis, which is an essential component of the insect exoskeleton. Chitin is a polymer of N-acetylglucosamine that provides structural support and protection to the insect. N-[1,1-bis(trifluoromethyl)propyl]-N'-(2,4-dimethylphenyl)urean inhibits the formation of chitin by interfering with the enzyme chitin synthase, which is responsible for catalyzing the polymerization of N-acetylglucosamine. This results in the disruption of the insect's exoskeleton, leading to death.
Biochemical and Physiological Effects
N-[1,1-bis(trifluoromethyl)propyl]-N'-(2,4-dimethylphenyl)urean has been shown to have low toxicity to mammals, birds, and fish. It is rapidly metabolized and excreted from the body, reducing the risk of accumulation. However, N-[1,1-bis(trifluoromethyl)propyl]-N'-(2,4-dimethylphenyl)urean can have negative effects on non-target organisms such as bees, butterflies, and other beneficial insects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1,1-bis(trifluoromethyl)propyl]-N'-(2,4-dimethylphenyl)urean is a potent inhibitor of chitin synthesis, making it a useful tool for studying the role of chitin in insect development and physiology. It can be used to investigate the molecular mechanisms of chitin synthesis and the effects of chitin inhibition on insect growth and development. However, N-[1,1-bis(trifluoromethyl)propyl]-N'-(2,4-dimethylphenyl)urean is not suitable for studying the effects of chitin inhibition on non-insect organisms.
Zukünftige Richtungen
Future research on N-[1,1-bis(trifluoromethyl)propyl]-N'-(2,4-dimethylphenyl)urean could focus on developing more selective insecticides that target specific pests while minimizing the impact on non-target organisms. Additionally, research could investigate the potential use of N-[1,1-bis(trifluoromethyl)propyl]-N'-(2,4-dimethylphenyl)urean in new applications such as medical and industrial settings. Finally, research could explore alternative methods of pest control that reduce the reliance on chemical insecticides like N-[1,1-bis(trifluoromethyl)propyl]-N'-(2,4-dimethylphenyl)urean.
Conclusion
N-[1,1-bis(trifluoromethyl)propyl]-N'-(2,4-dimethylphenyl)urean is a potent insecticide that works by inhibiting chitin synthesis. It has been extensively studied for its effectiveness in controlling pests in agriculture and aquaculture. N-[1,1-bis(trifluoromethyl)propyl]-N'-(2,4-dimethylphenyl)urean has low toxicity to mammals, birds, and fish, but can have negative effects on non-target organisms such as bees and butterflies. N-[1,1-bis(trifluoromethyl)propyl]-N'-(2,4-dimethylphenyl)urean is a useful tool for studying the role of chitin in insect development and physiology, but is not suitable for studying the effects of chitin inhibition on non-insect organisms. Future research on N-[1,1-bis(trifluoromethyl)propyl]-N'-(2,4-dimethylphenyl)urean could focus on developing more selective insecticides, exploring new applications, and investigating alternative methods of pest control.
Wissenschaftliche Forschungsanwendungen
N-[1,1-bis(trifluoromethyl)propyl]-N'-(2,4-dimethylphenyl)urean has been extensively studied for its effectiveness in controlling pests in agriculture. It has been shown to be effective against a wide range of insects, including Lepidoptera, Coleoptera, and Diptera. N-[1,1-bis(trifluoromethyl)propyl]-N'-(2,4-dimethylphenyl)urean is also used in the aquaculture industry to control sea lice in fish farms.
Eigenschaften
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F6N2O/c1-4-12(13(15,16)17,14(18,19)20)22-11(23)21-10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTENHEKLUKFSPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)(C(F)(F)F)NC(=O)NC1=C(C=C(C=C1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



acetate](/img/structure/B3832264.png)





![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3832308.png)
![5,5'-(1,4-phenylene)bis[2-(4-nitrophenyl)-4-phenyl-1H-imidazole]](/img/structure/B3832313.png)
![3-nitrobenzaldehyde tetrazolo[1,5-b]pyridazin-6-ylhydrazone](/img/structure/B3832314.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B3832328.png)
![N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-4-morpholinecarboxamide](/img/structure/B3832333.png)
![3-methylbutyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3832334.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-methoxyphenyl)urea](/img/structure/B3832348.png)
